9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a bicyclic compound that belongs to the class of pyrido-pyrimidinones. This compound is characterized by a fused pyridine and pyrimidine ring structure, which contributes to its unique chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its structural features that may influence pharmacological properties.
The compound is cataloged under the Chemical Abstracts Service Registry Number 61751-44-8 and has a molecular formula of CHNO, with a molecular weight of approximately 162.19 g/mol . It is classified as a heterocyclic organic compound, specifically within the broader category of nitrogen-containing compounds.
The synthesis of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one typically involves cyclization reactions starting from suitable precursors. A notable method includes the aza-Michael addition of 2-aminopyridines with electrophiles such as methyl acrylate under specific conditions. The reaction proceeds through a domino process where the initial addition leads to subsequent intramolecular acyl substitution, resulting in the formation of the bicyclic structure .
General Procedure:
This method highlights the use of environmentally benign solvents and conditions that favor high yields, making it an attractive synthetic route for this compound .
The molecular structure of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one features a fused bicyclic system comprising a pyridine ring fused to a pyrimidinone moiety.
Structural Characteristics:
Spectroscopic data such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide further insights into its structural features:
The compound can participate in various chemical reactions typical of heterocycles. It can undergo nucleophilic substitutions, electrophilic additions, and cyclization reactions due to its reactive functional groups.
For instance, in one reported reaction:
This demonstrates its utility in synthetic organic chemistry as a versatile intermediate.
The mechanism by which 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one exerts its effects is not fully elucidated but is hypothesized based on structural activity relationships observed in similar compounds. The presence of nitrogen atoms in the rings may facilitate interactions with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures can exhibit various biological activities, including antimicrobial and anticancer properties. The exact mechanism often involves binding to specific biological targets leading to modulation of cellular pathways .
The physical state of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one at room temperature is solid. Its appearance is described as a white to almost white powder or crystalline form.
Key Properties:
Chemical properties include stability under standard conditions but may vary depending on substituents or environmental factors such as pH.
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one has potential applications in medicinal chemistry as an active pharmaceutical ingredient or intermediate in drug development. Its structural characteristics suggest possible uses in:
Additionally, it has been noted for its effectiveness as an acid trap agent in certain organic reactions . This versatility makes it a valuable compound for ongoing research in synthetic organic chemistry and drug discovery initiatives.
The synthesis of the pyrido[1,2-a]pyrimidinone core relies on strategic cyclization methods. Mukaiyama condensation employs 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (designated Acid Captor 9M) as an acid scavenger. This facilitates amide bond formation via activation of carboxylic acids with reagents like 2-chloro-1-methylpyridinium iodide. The process occurs in acetonitrile at ambient temperature, yielding amides after silica gel purification [2] [4]. Alternatively, HFIP-mediated domino cyclization enables catalyst-free assembly. Hexafluoroisopropanol (HFIP) promotes aza-Michael addition between 2-aminopyridines and acrylates, followed by intramolecular acyl substitution. This one-pot method achieves near-quantitative yields under mild conditions, exploiting HFIP’s strong hydrogen-bond-donating capability to stabilize transition states [3].
Table 1: Cyclization Methods for Pyrido-Pyrimidinone Synthesis
Method | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Mukaiyama Condensation | CH₃CN, RT, 4 hours | 60-85 | Mild conditions; high functional group tolerance |
HFIP-Mediated Domino | HFIP, RT, 12-48 hours | >95 | Catalyst-free; solvent recyclability |
Multicomponent Reaction | Dioxane, 80°C, microwave | 70-90 | Atom economy; diverse substitution |
Multicomponent approaches using trifluoroacetoacetic ester, methyl ketones, and 1,3-diamines in dioxane at 80°C (microwave-assisted) deliver polyfluoroalkylated derivatives. This route demonstrates exceptional chemo- and regioselectivity but requires optimization to suppress byproducts [5].
Domino processes centered on aza-Michael additions are pivotal for constructing dihydropyrido-pyrimidinones. The reaction initiates via nucleophilic attack of 2-aminopyridine’s amine group on the β-carbon of acrylates. HFIP solvent critically enhances this step through hydrogen bonding with the acrylate carbonyl, increasing its electrophilicity. Subsequent exo-trig cyclization occurs when the ring nitrogen attacks the ester carbonyl, forming the bicyclic system. This domino sequence is highly efficient for substrates with electron-donating groups (e.g., methyl substituents), yielding products 2–4 in >90% yield after 36 hours [3]. Steric effects dominate regioselectivity: 2-Amino-6-methylpyridine halts cyclization after the aza-Michael step (19), as the 6-methyl group impedes conformational alignment for ring closure. Conversely, electron-withdrawing groups (NO₂, COOH) suppress initial nucleophilic addition [3].
N-Methylation at the pyridine ring’s 9-position is achieved via reductive amination or direct alkylation. While specific protocols for 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one are not detailed in the search results, analogous pyrido[1,2-a]pyrimidine syntheses use:
Solvent choice profoundly impacts sustainability and efficiency:
Table 2: Solvent Performance in Pyrido-Pyrimidinone Synthesis
Solvent | Reaction Type | Temperature | E-factor | Key Role |
---|---|---|---|---|
HFIP | Domino cyclization | RT | 0 | H-bond donor; transition state stabilization |
CH₃CN | Mukaiyama condensation | RT | 5.2 | Polarity-mediated activation |
Dioxane | Multicomponent reaction | 80°C | 8.1 | High-boiling solvent for reflux |
Scaling pyrido-pyrimidinone synthesis faces hurdles:
Table 3: Scalability Challenges and Mitigation Strategies
Challenge | Impact on Scale-up | Mitigation Strategy |
---|---|---|
HFIP cost/recovery | Increases production cost | Closed-loop distillation (95% recovery) |
Hydrolysis of intermediates | Lowers yield; forms impurities | Controlled reaction time; inert atmosphere |
High melting point | Limits purification options | Antisolvent crystallization (H₂O/EtOH) |
Steric hindrance | Incomplete cyclization | Alternative cyclization catalysts (e.g., PTSA) |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: